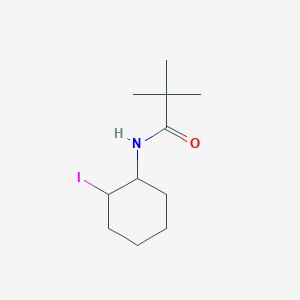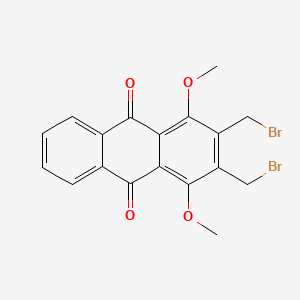
2,3-Bis(bromomethyl)-1,4-dimethoxyanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis(bromomethyl)-1,4-dimethoxyanthracene-9,10-dione is an organic compound that belongs to the class of anthraquinones. This compound is characterized by the presence of bromomethyl groups at the 2 and 3 positions, and methoxy groups at the 1 and 4 positions on the anthracene-9,10-dione core. Anthraquinones are known for their diverse applications in dyes, pigments, and as intermediates in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(bromomethyl)-1,4-dimethoxyanthracene-9,10-dione typically involves the bromination of 1,4-dimethoxyanthracene-9,10-dione. A common method is the Wohl–Ziegler bromination, which uses N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) under mild conditions . The reaction proceeds through a radical mechanism, where the bromine atoms are introduced at the benzylic positions.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Bis(bromomethyl)-1,4-dimethoxyanthracene-9,10-dione undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The anthraquinone core can undergo redox reactions, which are essential in its applications in dye chemistry.
Polymerization: The compound can participate in polymerization reactions, especially when the bromine atoms are removed to form reactive intermediates.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Redox Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Polymerization: Catalysts such as palladium complexes are used in cross-coupling reactions to form polymers.
Major Products
Substituted Derivatives: Products with various functional groups replacing the bromomethyl groups.
Applications De Recherche Scientifique
2,3-Bis(bromomethyl)-1,4-dimethoxyanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Industry: Utilized in the production of dyes and pigments due to its stable chromophore.
Mécanisme D'action
The mechanism of action of 2,3-Bis(bromomethyl)-1,4-dimethoxyanthracene-9,10-dione involves its ability to undergo redox reactions and form reactive intermediates. These intermediates can interact with biological molecules, leading to various effects. For example, the compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and interfere with essential enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Bis(bromomethyl)quinoxaline: Known for its antimicrobial activity and used in similar applications.
2,3-Bis(dibromomethyl)naphthalene: Used in polymerization reactions and materials science.
Uniqueness
2,3-Bis(bromomethyl)-1,4-dimethoxyanthracene-9,10-dione is unique due to its specific substitution pattern on the anthraquinone core, which imparts distinct chemical and physical properties. Its methoxy groups enhance its solubility and stability, making it more versatile in various applications compared to its analogs .
Propriétés
Numéro CAS |
67122-25-2 |
|---|---|
Formule moléculaire |
C18H14Br2O4 |
Poids moléculaire |
454.1 g/mol |
Nom IUPAC |
2,3-bis(bromomethyl)-1,4-dimethoxyanthracene-9,10-dione |
InChI |
InChI=1S/C18H14Br2O4/c1-23-17-11(7-19)12(8-20)18(24-2)14-13(17)15(21)9-5-3-4-6-10(9)16(14)22/h3-6H,7-8H2,1-2H3 |
Clé InChI |
DFWWTQSJYNWQPT-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C(=C(C(=C1CBr)CBr)OC)C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


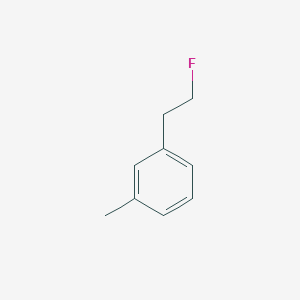
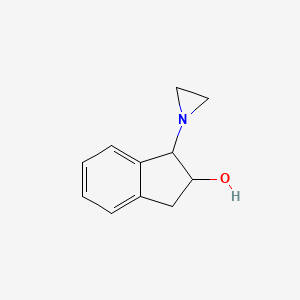
![1-(Benzylamino)-3-[4-(benzyloxy)phenoxy]propan-2-ol](/img/structure/B14000443.png)

![1-[(2-Hydroxy-5-nitrophenyl)methyl]-4-phenylpiperidin-4-ol](/img/structure/B14000471.png)

![5-(p-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B14000478.png)
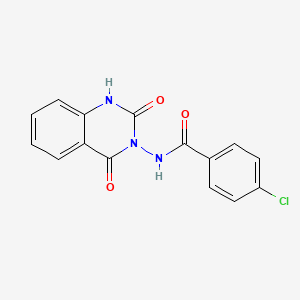
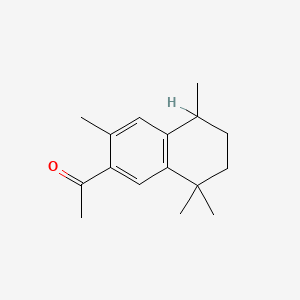
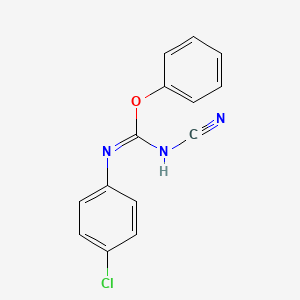

![2,2'-[Piperazine-1,4-diylbis(propane-3,1-diylimino)]bis(3-chloronaphthalene-1,4-dione)](/img/structure/B14000493.png)
![4-methyl-N-[(2,2,4,4-tetramethyl-3-oxocyclobutylidene)amino]benzenesulfonamide](/img/structure/B14000494.png)
